Cyc065

概要

説明

CYC-065は、ファドラシクリブとしても知られており、新規なサイクリン依存性キナーゼ阻害剤です。サイクリン依存性キナーゼは、細胞周期と転写の調節において重要な役割を果たす酵素です。 CYC-065は、癌細胞における重要な生存促進経路および癌遺伝子経路を標的とする有望な化合物であり、様々な種類の癌に対する潜在的な治療薬となっています .

科学的研究の応用

CYC-065 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.

Biology: Researchers use CYC-065 to investigate the molecular mechanisms of cell proliferation and apoptosis.

Medicine: CYC-065 is being evaluated in clinical trials for its potential to treat various cancers, including leukemia, lymphoma, and solid tumors

作用機序

CYC-065は、サイクリン依存性キナーゼ2とサイクリン依存性キナーゼ9を阻害することで効果を発揮します。これらの酵素は、細胞周期と転写の調節に関与しています。 これらのキナーゼを阻害することにより、CYC-065はRNAポリメラーゼIIのリン酸化を阻害し、ミエロイド細胞白血病1やMYC癌遺伝子などの重要な癌遺伝子および生存促進タンパク質の転写を減少させます . これにより、癌細胞のアポトーシス誘導と腫瘍増殖の抑制が起こります .

生化学分析

Biochemical Properties

Cyc065 interacts with CDK2 and CDK9, enzymes that play a crucial role in cell cycle regulation . It exhibits high selectivity across the kinome . The mechanism of action of this compound is consistent with potent inhibition of CDK9-mediated transcription .

Cellular Effects

This compound has shown to decrease levels of RNA polymerase II C-terminal domain serine 2 phosphorylation, the pro-survival protein Myeloid Cell Leukemia 1 (MCL1), and MYC oncoprotein . This leads to the induction of rapid apoptosis in cancer cells . In addition, this compound treatment has been observed to induce an increase in G1 population with no significant induction of cell death in non-malignant derived cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting the activity of CDK2, 5, and 9 . This leads to inhibition of CDK2, 5, and 9-dependent cellular pathways, downregulation of genes involved in the pro-survival pathway, prevention of the activation of DNA double-strand break repair pathways, and induction of both cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

This compound treatment has been observed to augment anaphase catastrophe in diverse cancers including lymphoma, lung, colon, and pancreatic cancers . This effect was observed over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied. It has shown promising anti-cancer activity in human leukemia mouse xenograft models

Metabolic Pathways

This compound is involved in the regulation of key oncogenic and pro-survival proteins, including CDK9

準備方法

CYC-065の合成には、セリシクリブのアミノプリン骨格の最適化が含まれます。 反応条件は通常、有機溶媒、触媒、および制御された温度を用いて、目的の化学変換を実現します .

化学反応解析

CYC-065は、以下を含む様々な化学反応を起こします。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて、酸素の付加または水素の除去を含むことが多いです。

還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて、水素の付加または酸素の除去を含むことが多いです。

これらの反応から生成される主要な生成物は、使用した試薬と条件によって異なります。 例えば、CYC-065の酸化は、水酸化誘導体の生成をもたらす可能性があり、還元は脱酸素化生成物を生成する可能性があります .

科学研究への応用

CYC-065は、以下を含む幅広い科学研究への応用があります。

化学: サイクリン依存性キナーゼの阻害とその細胞周期調節における役割を研究するためのツール化合物として使用されます。

生物学: 研究者は、CYC-065を使用して、細胞増殖とアポトーシスの分子メカニズムを調査します。

医学: CYC-065は、白血病、リンパ腫、および固形腫瘍など、様々な癌を治療する可能性を秘めて、臨床試験で評価されています

化学反応の分析

CYC-065 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of CYC-065 may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

類似化合物との比較

CYC-065は、他のサイクリン依存性キナーゼ阻害剤と比較して、サイクリン依存性キナーゼ2とサイクリン依存性キナーゼ9に対する高い選択性を有しています。類似の化合物には以下が含まれます。

特性

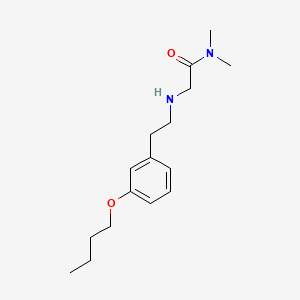

IUPAC Name |

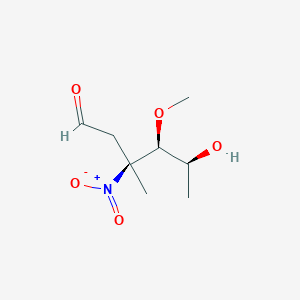

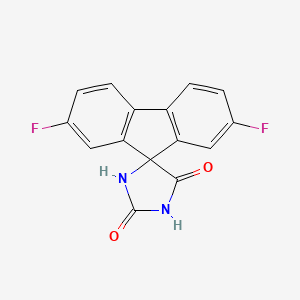

(2R,3S)-3-[[6-[(4,6-dimethylpyridin-3-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]pentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N7O/c1-7-17(15(6)29)25-21-26-19(18-20(27-21)28(11-24-18)12(2)3)23-10-16-9-22-14(5)8-13(16)4/h8-9,11-12,15,17,29H,7,10H2,1-6H3,(H2,23,25,26,27)/t15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPIYBKBHMZCJI-WBVHZDCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070790-89-4 | |

| Record name | CYC-065 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070790894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYC-065 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15425 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FADRACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YET2XNU791 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of CYC065?

A1: this compound (Fadraciclib) is a potent and selective inhibitor of cyclin-dependent kinases 2 and 9 (CDK2 and CDK9). [, ] CDK9 regulates gene transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAP II). By inhibiting CDK9, this compound suppresses CDK9-dependent gene expression, leading to decreased levels of short-lived proteins like MCL1 (Myeloid Cell Leukemia 1), a key anti-apoptotic protein. [, , ] This disruption of MCL1 levels can trigger apoptosis in cancer cells. [, ]

Q2: How does this compound impact MYC-driven cancers?

A2: this compound demonstrates efficacy in cancers driven by MYC, such as certain subtypes of leukemia and breast cancer. [, , ] This is attributed to its dual inhibition of CDK9 and CDK2. Firstly, by inhibiting CDK9, this compound reduces MYC protein levels due to its rapid turnover. [, ] Additionally, preclinical evidence suggests synergistic effects when combining this compound with BET inhibitors, further disrupting MYC-driven pathways. []

Q3: Does this compound affect normal cells?

A3: While this compound effectively induces apoptosis in sensitive cancer cells, preclinical data suggest it has a lower impact on non-malignant cells. [] This difference in sensitivity may be due to variations in cell cycle control and dependence on anti-apoptotic proteins between malignant and normal cells, suggesting a potential therapeutic window for this compound. []

Q4: Is there information available about the molecular formula, weight, and spectroscopic data of this compound?

A4: The provided research articles focus on the biological activity and preclinical development of this compound. Detailed structural characterization data, including molecular formula, weight, and spectroscopic information, are not provided in these articles.

Q5: How does this compound interact with other anti-cancer agents?

A5: Preclinical studies show this compound synergizes with other anti-cancer agents, including venetoclax (a BCL2 inhibitor) and BET inhibitors. [, , ] The combination of this compound and venetoclax is particularly promising in MCL1-dependent cancers like chronic lymphocytic leukemia (CLL), where simultaneous suppression of MCL1 and BCL2 is more effective than targeting either protein alone. [, , ]

Q6: Are there any preclinical studies investigating this compound in combination with chemotherapy?

A6: Yes, research indicates that this compound enhances the efficacy of standard chemotherapy agents like cytarabine and azacitidine in AML cell lines and primary AML cells. [] The combination demonstrated synergistic effects on cell viability, apoptosis, and proliferation. []

Q7: Are there any known resistance mechanisms to this compound?

A7: While research highlights the promising activity of this compound, resistance mechanisms are emerging. Studies suggest that AML cell lines with reduced sensitivity to this compound could be targeted by adjusting treatment duration or combining this compound with BCL2 inhibitors. [] This suggests that the level of BCL2 family proteins might influence sensitivity to this compound. []

Q8: What information is available regarding the pharmacokinetics of this compound?

A8: In a first-in-human Phase 1 study, this compound was administered intravenously every three weeks to patients with advanced solid cancers. [] The study found that this compound exposure increased with dose, and the average half-life ranged from 1.64 to 3.9 hours. [] Notably, durable MCL1 suppression was observed in a majority of patients treated at the recommended Phase 2 dose. []

Q9: What preclinical models have been used to evaluate this compound?

A9: this compound efficacy has been extensively studied in various preclinical models, including cell-based assays using a panel of acute leukemia cell lines with different MLL (Mixed Lineage Leukemia) statuses. [, ] In vivo studies utilized mouse xenograft models, such as HL60 and EOL-1, to evaluate the compound's anti-tumor activity. []

Q10: Are there clinical trials investigating this compound?

A10: Yes, this compound is currently in Phase 1 clinical trials. One trial focuses on patients with advanced solid tumors (NCT02552953). [] Additional trials are investigating this compound in combination with venetoclax for relapsed or refractory CLL (NCT03739554) and relapsed refractory AML or myelodysplastic syndrome (MDS) (NCT04017546). [, ]

Q11: Is there research on this compound's impact on metastasis?

A11: Yes, studies suggest this compound may have anti-metastatic properties. Research using lung cancer models showed that this compound treatment significantly reduced tumor growth and the number of circulating tumor cells in vivo. [] Further investigation into the underlying mechanisms of this activity is ongoing. []

Q12: Has this compound been studied in the context of pediatric cancers?

A12: Preclinical studies indicate potential for this compound in MYCN-driven neuroblastoma, a pediatric cancer. [] this compound demonstrated selective targeting of MYCN-amplified neuroblastoma cells, leading to growth arrest and sensitization to apoptosis. [] Furthermore, research suggests this compound may be effective against GSCs (glioma stem cells) derived from pediatric high-grade glioma, highlighting its potential for further investigation in pediatric brain cancers. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。